molecular formula C32H51P B14324644 (Icosan-2-yl)(diphenyl)phosphane CAS No. 105624-99-5

(Icosan-2-yl)(diphenyl)phosphane

Katalognummer: B14324644
CAS-Nummer: 105624-99-5
Molekulargewicht: 466.7 g/mol
InChI-Schlüssel: ARTRIKCLQIBCTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Icosan-2-yl)(diphenyl)phosphane is a tertiary phosphine compound characterized by the presence of a phosphorous atom bonded to two phenyl groups and an icosan-2-yl group. Tertiary phosphines are known for their significant role in various chemical reactions, particularly in catalysis and organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (Icosan-2-yl)(diphenyl)phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the reaction of chlorodiphenylphosphine with icosan-2-ylmagnesium bromide can yield this compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of tertiary phosphines like this compound often involves large-scale reactions using similar synthetic routes. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions: (Icosan-2-yl)(diphenyl)phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

The mechanism of action of (Icosan-2-yl)(diphenyl)phosphane in catalysis involves the coordination of the phosphine to a metal center, forming a complex that facilitates the desired chemical transformation. The phosphine ligand stabilizes the metal center and enhances its reactivity towards substrates .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: (Icosan-2-yl)(diphenyl)phosphane is unique due to the presence of the long icosan-2-yl chain, which can impart different steric and electronic properties compared to other tertiary phosphines. This uniqueness can influence its reactivity and selectivity in various chemical reactions .

Eigenschaften

CAS-Nummer

105624-99-5

Molekularformel

C32H51P

Molekulargewicht

466.7 g/mol

IUPAC-Name

icosan-2-yl(diphenyl)phosphane

InChI

InChI=1S/C32H51P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-25-30(2)33(31-26-21-18-22-27-31)32-28-23-19-24-29-32/h18-19,21-24,26-30H,3-17,20,25H2,1-2H3

InChI-Schlüssel

ARTRIKCLQIBCTA-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCCCC(C)P(C1=CC=CC=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.